N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)benzamide
Description
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is an organic compound that belongs to the class of carbamate esters It is characterized by the presence of a thiazole ring, a benzamide group, and a carbamoyl group attached to a methylphenyl moiety
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2S/c1-13-6-5-9-15(10-13)20-17(23)11-16-12-25-19(21-16)22-18(24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
POGGBBBTITWQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves the reaction of 3-methylphenyl isocyanate with 2-aminothiazole in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with altered functional groups.
Scientific Research Applications
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific structural features, such as the combination of a thiazole ring and a benzamide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
